molecular formula C21H15F6NO3S B2814867 N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide CAS No. 339098-42-9

N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide

Cat. No.: B2814867
CAS No.: 339098-42-9
M. Wt: 475.41
InChI Key: BGZTZGBSNLSVRK-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes trifluoromethyl groups and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the following steps:

    Formation of the Thiophene Ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the thiophene derivative with a methoxyphenyl compound, often using a coupling reagent.

    Attachment of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide, under suitable conditions.

    Formation of the Carboxamide: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups and the thiophene ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may inhibit the activity of these targets by blocking their active sites or altering their conformation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide is unique due to the presence of both trifluoromethyl groups and a thiophene ring, which confer specific chemical and physical properties. These features make it particularly useful in applications requiring high stability and specific interactions with biological targets.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F6NO3S/c1-30-16-4-2-12(3-5-16)11-31-17-6-7-32-18(17)19(29)28-15-9-13(20(22,23)24)8-14(10-15)21(25,26)27/h2-10H,11H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZTZGBSNLSVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F6NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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